molecular formula C10H8O12S4 B8518384 1,3,5,7-Naphthalenetetrasulfonic acid CAS No. 6654-67-7

1,3,5,7-Naphthalenetetrasulfonic acid

Cat. No. B8518384
CAS RN: 6654-67-7
M. Wt: 448.4 g/mol
InChI Key: SITVNOOPPBSYNB-UHFFFAOYSA-N
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Patent
US04266077

Procedure details

To 240 ml. of 30-33% fuming sulfuric acid at 120° C. is added, portionwise, 60 g. of 1,5-naphthalenedisulfonic acid, disodium salt. The mixture is heated at 180°-190° C. for 23 hours. The solution is cooled, allowed to crystallize and filtered through a coarse, sintered glass funnel. The product is washed with concentrated sulfuric acid to give 1,3,5,7-naphthalenetetrasulfonic acid as an off-white pasty solid. Without further purification, the solid is added, portionwise, to 150 ml. of chlorosulfonic acid and the mixture is heated at 145°-150° C. for 1-5 hours. The mixture is cooled to room temperature and filtered. The product is washed, in order, with chlorosulfonic acid, methylene chloride, acetonitrile, water, acetonitrile and finally with ether. The product is air-dried and then dried further in an Abderhalden apparatus at 76° C. to provide 33.9 g. of the desired product as a colorless powder, mp. 263°-270° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])O.[C:6]1([S:20]([OH:23])(=[O:22])=[O:21])[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([OH:19])(=[O:18])=[O:17])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[Na][Na]>>[C:6]1([S:20]([OH:23])(=[O:22])=[O:21])[C:15]2[CH:14]=[C:13]([S:1]([OH:5])(=[O:4])=[O:3])[CH:12]=[C:11]([S:16]([OH:19])(=[O:18])=[O:17])[C:10]=2[CH:9]=[C:8]([S:1]([OH:3])(=[O:5])=[O:4])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 120° C.
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 180°-190° C. for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
filtered through a coarse, sintered glass funnel
WASH
Type
WASH
Details
The product is washed with concentrated sulfuric acid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=2C(=CC(=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.